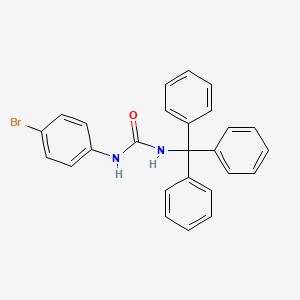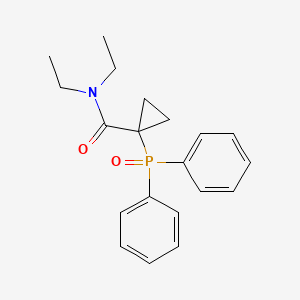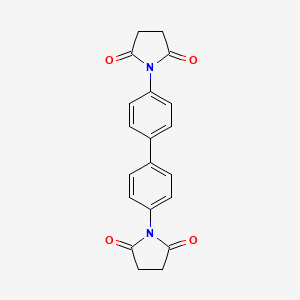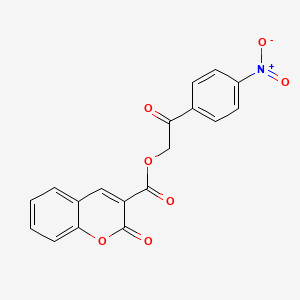![molecular formula C14H16N6O2 B11105645 (2Z)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11105645.png)
(2Z)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-1-[(Z)-2-(4-nitrophenyl)hydrazono]-2-piperidinoethyl cyanide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a nitrophenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1-[(Z)-2-(4-nitrophenyl)hydrazono]-2-piperidinoethyl cyanide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then reacted with piperidine and a suitable cyanating agent, such as cyanogen bromide, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-[(Z)-2-(4-nitrophenyl)hydrazono]-2-piperidinoethyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-Imino-1-[(Z)-2-(4-nitrophenyl)hydrazono]-2-piperidinoethyl cyanide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of hydrazone derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-imino-1-[(Z)-2-(4-nitrophenyl)hydrazono]-2-piperidinoethyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The nitrophenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-1-[(Z)-2-(4-chlorophenyl)hydrazono]-2-piperidinoethyl cyanide
- 2-Imino-1-[(Z)-2-(4-methylphenyl)hydrazono]-2-piperidinoethyl cyanide
Uniqueness
Compared to similar compounds, 2-imino-1-[(Z)-2-(4-nitrophenyl)hydrazono]-2-piperidinoethyl cyanide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
Molecular Formula |
C14H16N6O2 |
|---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
(1Z)-2-imino-N-(4-nitroanilino)-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C14H16N6O2/c15-10-13(14(16)19-8-2-1-3-9-19)18-17-11-4-6-12(7-5-11)20(21)22/h4-7,16-17H,1-3,8-9H2/b16-14?,18-13- |
InChI Key |
CEUPTVNFWMHQJB-ZMERPEMGSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11105565.png)
![N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]](/img/structure/B11105573.png)
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium](/img/structure/B11105579.png)
![{3-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11105589.png)
![3-chloro-4-({[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11105592.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11105604.png)

![2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11105628.png)


![2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B11105643.png)

![4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11105655.png)
![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11105665.png)
